molecular formula C18H21N3O2S B2689245 N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-63-6

N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2689245
CAS RN: 497072-63-6
M. Wt: 343.45
InChI Key: CIDRWFZPYSLUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazolo[3,2-a]pyrimidine ring, a carboxamide group, and benzyl and butyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine ring, which is a heterocyclic ring system containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their functional groups. For example, the carboxamide group could potentially undergo hydrolysis, forming a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Research has shown that thiazolopyrimidine derivatives exhibit significant anti-inflammatory properties. A study by Sawant et al. (2012) synthesized various benzylidene oxazolo/thiazolo pyrimidine derivatives, evaluating their anti-inflammatory potential. These derivatives, especially those with electron-withdrawing groups, showed promising anti-inflammatory effects, suggesting their potential as therapeutic agents in inflammatory diseases (R. Sawant, Charusheela A. Bansode, Jyoti Wadekar, 2012). Similar findings were reported by Tozkoparan et al. (1999), who synthesized thiazolo[3,2-a]pyrimidine derivatives that exhibited moderate anti-inflammatory activity at certain dosages, hinting at their utility in treating inflammation (B. Tozkoparan, M. Ertan, P. Kelicen, R. Demirdamar, 1999).

Antimicrobial and Anticancer Properties

Several thiazolopyrimidine compounds have been explored for their antimicrobial and anticancer activities. Abu‐Hashem et al. (2020) synthesized novel thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings highlight the potential of thiazolopyrimidine derivatives in the development of new anti-inflammatory, analgesic, and potentially anticancer drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Moreover, Nagarapu et al. (2013) reported on benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives showing promising cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (L. Nagarapu, Satheeshvarma Vanaparthi, Rajashaker Bantu, C. Ganesh Kumar, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the drug interacts with biological systems to produce its effects .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-3-9-20(13-14-7-5-4-6-8-14)16(22)15-12-19-18-21(17(15)23)10-11-24-18/h4-8,12H,2-3,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDRWFZPYSLUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.